(±)-Cannabichromenic Acid-d9 is a synthetic derivative of cannabichromenic acid, a non-psychoactive cannabinoid found in the Cannabis sativa plant. This compound is of particular interest in cannabinoid research due to its potential therapeutic applications and its role in the biosynthesis of other cannabinoids. Cannabichromenic acid itself is produced from cannabigerolic acid, which acts as a precursor for various cannabinoids, including tetrahydrocannabinol and cannabidiol.
Cannabichromenic acid is primarily sourced from the Cannabis sativa plant, where it is synthesized through enzymatic processes involving specific plant enzymes that catalyze cyclization reactions of cannabigerolic acid. The production of (±)-cannabichromenic acid-d9 typically involves synthetic methods that modify the natural compound to create isotopically labeled versions for research purposes.
(±)-Cannabichromenic Acid-d9 belongs to the class of phytocannabinoids, which are naturally occurring compounds in cannabis. It is categorized as a carboxylic acid and can be further classified under non-psychoactive cannabinoids, distinguishing it from psychoactive compounds like delta-9-tetrahydrocannabinol.
The synthesis of (±)-cannabichromenic acid-d9 can be achieved through various chemical methods, including:
The synthesis typically involves monitoring reaction conditions such as temperature, pH, and solvent choice to maximize yields while minimizing by-products. For example, maintaining low temperatures can enhance selectivity towards desired products .
The molecular structure of (±)-cannabichromenic acid-d9 includes a phenolic structure with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 326.44 g/mol.
Key structural features include:
(±)-Cannabichromenic Acid-d9 participates in several chemical reactions:
The kinetics of these reactions depend significantly on environmental factors such as temperature and pH levels. For instance, increased acidity can enhance conversion rates during synthesis .
The mechanism by which (±)-cannabichromenic acid-d9 exerts its effects involves interaction with cannabinoid receptors in the endocannabinoid system. Although it is non-psychoactive, it may influence physiological processes through modulation of receptor activity.
Research indicates that cannabinoids like (±)-cannabichromenic acid-d9 may exhibit anti-inflammatory properties and influence pain pathways without inducing psychoactive effects commonly associated with delta-9-tetrahydrocannabinol .
Relevant data includes melting points and boiling points which are critical for purification processes during synthesis.
(±)-Cannabichromenic Acid-d9 has several scientific applications:
(±)-Cannabichromenic Acid-d9 (CBCA-d9) represents a strategically deuterated analog of the naturally occurring phytocannabinoid precursor cannabichromenic acid (CBCA). Its molecular structure is characterized by the replacement of nine hydrogen atoms with deuterium (²H or D) at specific positions: the pentyl side chain (C-5' methylene groups) and the geranyl moiety (isoprenyl unit, specifically at C-1'' and C-2'' positions). This modification yields a molecular formula of C₂₁H₁₉D₉O₄ and a molecular weight increase of approximately 9 atomic mass units compared to the non-deuterated compound [1] [7]. CBCA belongs to the chromene-type cannabinoids, featuring a benzopyran core structure substituted with a pentyl chain (C5) and a geranyl-derived terpenoid moiety (C10). The carboxylic acid group at the resorcinyl C-2 position is retained in the acidic form, distinguishing it from its neutral counterpart, cannabichromene (CBC). The "±" notation indicates the racemic nature of the synthetic compound, contrasting with the enantiomerically pure (‒)-trans-CBCA predominantly found in Cannabis sativa L. trichomes [1] [3].
The deuterium atoms are incorporated at non-exchangeable carbon positions, ensuring metabolic and chemical stability of the isotopic label under physiological conditions. This precise labeling pattern minimizes potential kinetic isotope effects that could significantly alter the molecule's fundamental chemical reactivity or binding affinity while providing a robust isotopic signature for detection [7]. The synthesis typically involves deuterated starting materials, such as fully deuterated n-pentanol or deuterated isoprene precursors, incorporated through controlled chemical or enzymatic processes to achieve high isotopic purity (>98% D). Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance spectroscopy (²H-NMR and ¹³C-NMR), are essential for confirming both the position and abundance of deuterium incorporation [7].
Table 1: Key Structural Features of CBCA-d9
Feature | Description |
---|---|
Chemical Name | 2-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,8-dihydroxy-5-pentyl-6-propyl-4H-benzo[d]isochromene-4-one-d9 |
Molecular Formula | C₂₁H₁₉D₉O₄ |
Deuterium Positions | Pentyl chain: C-5' (5D); Geranyl moiety: C-1'' (2D), C-2'' (2D) (total 9D) |
Key Functional Groups | Carboxylic acid (C-2), Chromene ring, Resorcinyl core, Alkyl chains |
Isotopic Purity | Typically ≥98 atom % D |
CBCA-d9 serves as an isotopic tracer to investigate the intricate biosynthetic network within Cannabis sativa glandular trichomes. Its natural counterpart, cannabichromenic acid (CBCA), is enzymatically derived from the central precursor cannabigerolic acid (CBGA) through a reaction catalyzed by cannabichromenic acid synthase (CBCAS). This enzyme, a flavin-dependent oxidoreductase, facilitates a stereoselective cyclization of the geranyl moiety in CBGA, forming the characteristic chromene (benzopyran) ring system unique to CBCA [1] [3]. This conversion positions CBCA as a branch-point metabolite in the cannabinoid pathway, competing directly with tetrahydrocannabinolic acid synthase (THCAS) and cannabidiolic acid synthase (CBDAS) for the common substrate CBGA. The expression levels and catalytic efficiencies of these synthases determine the chemotype of the cannabis strain (THC-dominant, CBD-dominant, or CBC-dominant) [1].
The natural abundance of CBCA is significantly lower than that of THCA or CBDA in most cultivars, typically constituting <1% of total cannabinoids in commercial chemotypes. This scarcity is attributed to three primary factors: the relatively low catalytic efficiency (kcat/Kₘ) of CBCAS compared to THCAS and CBDAS; the limited flux through the upstream 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway providing terpenoid precursors; and potential channeling of intermediates toward other cannabinoid classes [3] [6]. Recent metabolic engineering efforts in Saccharomyces cerevisiae have demonstrated strategies to overcome these limitations. By introducing a two-step isopentenol utilization pathway (IUP) to enhance precursor (isopentenyl diphosphate/dimethylallyl diphosphate) supply, co-overexpressing endoplasmic reticulum auxiliary proteins, and employing protein engineering to improve CBCAS selectivity and activity, researchers achieved CBCA titers 25.8% higher than those observed in C. sativa [3]. Localizing the IUP to peroxisomes further increased CBCA production by 28%, highlighting the critical role of subcellular compartmentalization in cannabinoid biosynthesis [3].
Table 2: CBCA in Cannabinoid Biosynthesis
Characteristic | Detail |
---|---|
Direct Precursor | Cannabigerolic Acid (CBGA) |
Catalyzing Enzyme | Cannabichromenic Acid Synthase (CBCAS) |
Reaction Type | Oxidative Cyclization |
Branch Point Position | Competes with THCAS and CBDAS for CBGA |
Typical Abundance in Cannabis | <1% of total cannabinoids in most strains |
Engineering Success (Yeast) | 25.8% higher CBCA titer vs. C. sativa; 28% increase with peroxisomal targeting |
The strategic incorporation of nine deuterium atoms into the CBCA structure creates a powerful molecular tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of this minor cannabinoid and its derivatives. Deuterium labeling provides several distinct advantages for pharmacokinetic research. Primarily, it introduces a unique mass shift detectable by mass spectrometry without altering the compound's chemical or biological behavior significantly. CBCA-d9 and its metabolites exhibit a +9 Da mass difference compared to their endogenous counterparts, enabling unambiguous differentiation between administered compound and naturally occurring cannabinoids in complex biological matrices like plasma, urine, or tissue homogenates [6] [7]. This is particularly crucial for CBCA, which is intrinsically present at low concentrations in vivo, often near the lower limits of quantification (LLoQ ≈ 0.78 ng/mL) of analytical methods [6].
Deuterium can also impart a kinetic isotope effect (KIE), particularly for bonds involving carbon-deuterium (C-D) cleavage during metabolism. The C-D bond is stronger than the C-H bond (dissociation energies ≈ 100 kJ/mol vs. 90 kJ/mol), potentially slowing down metabolic reactions involving direct hydrogen abstraction, such as oxidative processes mediated by cytochrome P450 (CYP) enzymes. While CBCA-d9's labeling positions (alkyl chains) are not primary sites for rapid phase I metabolism—which typically targets the resorcinyl ring or carboxylic acid group—deuterium substitution may still moderately influence the metabolism of the side chains, potentially reducing the formation of ω- or ω-1 hydroxylated metabolites and prolonging systemic exposure [5] [7]. This effect enhances the utility of CBCA-d9 for characterizing the metabolic stability and clearance pathways of CBCA.
Pharmacokinetic studies using undeuterated cannabinoids have revealed significant challenges relevant to CBCA. Like other acidic cannabinoids (e.g., CBDA, THCA), CBCA exhibits poor oral bioavailability due to limited dissolution in gastrointestinal fluids, instability in acidic gastric environments (potentially decarboxylating to CBC), and significant first-pass metabolism [2] [6] [7]. Intriguingly, pilot studies suggest CBC may possess superior absorption characteristics compared to other cannabinoids. When administered in a medical cannabis oil containing CBD, THC, and CBC at ratios of 20:0.9:1.1 mg/mL, the dose-normalized AUC₀–t of CBC was 6.6-9.8 times higher than would be predicted based solely on its 18-fold lower dose compared to CBD. Furthermore, THC was quantifiable in fewer plasma samples than CBC despite similar administered doses [6]. CBCA-d9 enables rigorous validation of these observations by providing an internal standard perfectly matched in chemical behavior and allowing precise quantification without matrix effects or ionization suppression differences that plague conventional external calibration or non-matched internal standards.
Table 3: Pharmacokinetic Parameters and Deuterium Impact
Parameter | Typical Range (Non-Deuterated CBC/CBCA) | Impact of Deuterium Labeling (d9) | Analytical Advantage |
---|---|---|---|
Oral Bioavailability | Low (Estimated <10%) | Potential modest ↑ via reduced 1st pass metabolism | Enables precise quantification of low intrinsic levels |
Cmax (Oral) | Variable; Dose-dependent [6] | May be ↑ due to KIE on metabolism | Unambiguous detection via +9 Da mass shift |
Tmax | 1.6–4.3 h [6] | Unlikely significantly altered | Distinguishes administered compound from endogenous |
Metabolic Stability | Hepatic (CYP-mediated oxidation, UGT glucuronidation) | ↑ for pathways involving C-D bond cleavage | Tracks parent drug & identifies deuterated metabolites |
Plasma Protein Binding | High (>90%, predicted) | Negligible difference expected | Facilitates accurate PK modeling of distribution |
Primary Excretion Route | Feces (for CBD analogs) [7] | May show ↑ fecal recovery of parent compound | Quantifies excretion of intact drug vs. metabolites |
Deuterated cannabinoids like CBCA-d9 are therefore indispensable for:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: